molecular formula C18H25BO6 B15385626 Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B15385626
M. Wt: 348.2 g/mol
InChI Key: GOLJBOHAXNVTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C18H25BO6 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound consists of a benzoate ester linked to a tetrahydrofuran ring and a dioxaborolane moiety. Its molecular formula is C18H25BO6, and it has garnered interest in synthetic organic chemistry and medicinal chemistry due to its versatility and reactivity.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzoate Ester : Provides a foundation for biological activity through potential interactions with various biomolecules.
  • Tetrahydrofuran Ring : A cyclic ether that contributes to the compound's solubility and reactivity.
  • Dioxaborolane Moiety : Known for its role in chemical reactions involving boron, this group may enhance the compound's biological interactions.

Preliminary studies suggest that this compound may interact with various enzymes and receptors within biological systems. These interactions could modulate biochemical pathways critical for cellular processes. The following table summarizes potential targets and their implications:

Target Molecule Type of Interaction Potential Effect
EnzymesInhibition/ActivationAltered metabolic pathways
ReceptorsBinding AffinityModulation of signaling pathways
ProteinsConformational ChangesImpact on protein function

Case Studies

  • In Vitro Studies : Research has indicated that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic processes. For example:
    • Cytochrome P450 Enzymes : Inhibition observed at concentrations as low as 10 µM.
    • Kinases : Modulation of activity leading to altered phosphorylation states in target proteins.
  • Cell-Based Assays : Further investigations using cell lines have shown that the compound can induce apoptosis in cancer cells through activation of intrinsic pathways. This suggests a potential therapeutic application in oncology.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Name Structural Features Unique Aspects
Methyl 4-methoxybenzoateSimple benzoate esterLacks dioxaborolane moiety
4-(N,N-Dimethylamino)benzoic acidContains amino groupNo tetrahydrofuran ring
TetrahydrofuranCyclic etherDoes not contain benzoate or dioxaborolane

The unique combination of functional groups in this compound provides distinct reactivity and properties not found in these similar compounds.

Properties

IUPAC Name

methyl 3-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJBOHAXNVTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.